molecular formula C3H5Br2N3 B1520585 4-Bromo-1h-pyrazol-3-amine hydrobromide CAS No. 16461-99-7

4-Bromo-1h-pyrazol-3-amine hydrobromide

Cat. No.: B1520585
CAS No.: 16461-99-7
M. Wt: 242.9 g/mol
InChI Key: XUZSMHRCPZGCOX-UHFFFAOYSA-N
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Description

Introduction to 4-Bromo-1H-pyrazol-3-amine Hydrobromide

Chemical Identity and Nomenclature

Systematic International Union of Pure and Applied Chemistry Name

The systematic International Union of Pure and Applied Chemistry designation for this compound is 4-bromo-1H-pyrazol-5-amine;hydrobromide. This nomenclature reflects the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrazole ring numbering system places the nitrogen atoms at positions 1 and 2, with the bromine substituent at position 4 and the amine group at position 5. The hydrobromide designation indicates the presence of hydrobromic acid as a salt-forming component, resulting in the final ionic compound structure.

Chemical Property Value
Chemical Abstracts Service Number 16461-99-7
Molecular Formula C₃H₄BrN₃·BrH
Molecular Weight 242.9 g/mol
MDL Number MFCD28385379

The molecular formula C₃H₄BrN₃·BrH indicates the presence of two bromine atoms in the complete salt structure, with one bromine atom covalently bonded to the pyrazole ring and the second bromine atom present as the bromide counterion in the hydrobromide salt formation. The compound exhibits a molecular weight of 242.9 grams per mole, reflecting the combined mass of the organic pyrazole component and the inorganic hydrobromide moiety.

Alternative Designations in Literature

The compound appears in scientific literature under various alternative designations that reflect different nomenclature conventions and regional preferences. The most common alternative designation found in chemical databases is this compound, which represents a slightly different numbering convention but refers to the identical chemical structure. This nomenclature variation arises from the inherent ambiguity in pyrazole ring numbering systems, where the amine functionality can be designated as being at either position 3 or position 5 depending on the starting point of the numbering sequence.

Properties

IUPAC Name

4-bromo-1H-pyrazol-5-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3.BrH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZSMHRCPZGCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16461-99-7
Record name 1H-Pyrazol-3-amine, 4-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16461-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route Overview

  • Starting Material: 1H-pyrazol-3-amine
  • Brominating Agent: Elemental bromine or bromine equivalents (e.g., N-bromosuccinimide)
  • Reaction Conditions: Controlled temperature, often in a polar solvent such as acetonitrile or dichloromethane
  • Process: Bromination occurs selectively at the 4-position of the pyrazole ring.
  • Salt Formation: The brominated amine is treated with hydrobromic acid (HBr) to form the hydrobromide salt, enhancing stability and crystallinity.

Reaction Conditions and Parameters

Parameter Typical Conditions
Temperature 0–25 °C (to control bromination rate)
Solvent Acetonitrile, dichloromethane, or similar
Brominating Agent Ratio 1.0–1.2 equivalents relative to pyrazole
Reaction Time 1–4 hours
Purification Recrystallization from ethanol or water

This method yields high purity (>95%) this compound suitable for pharmaceutical use.

Industrial Scale Synthesis

Industrial production scales up the laboratory procedure with optimization for yield, cost, and safety.

  • Reagents: Industrial-grade bromine and hydrobromic acid
  • Reaction Control: Automated temperature and addition rate control to minimize side reactions
  • Purification: Crystallization or filtration techniques to obtain high purity salt
  • Yield: Typically optimized above 85% with purity >95%

This approach ensures cost-effectiveness and reproducibility for commercial supply.

Alternative Synthetic Routes via Pyrazole Derivatives

While direct bromination is common, some synthetic pathways involve intermediates such as substituted pyrazoles or Michael addition products. For example, 4-bromo-1H-pyrazole derivatives are prepared via Michael addition reactions catalyzed by chiral squaric acid amides, followed by hydrolysis and decarboxylation steps to yield related bromopyrazole compounds. Although these methods target more complex derivatives (e.g., intermediates for ruxolitinib synthesis), they demonstrate the versatility of pyrazole functionalization chemistry.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct Bromination + Salt 1H-pyrazol-3-amine Bromine, HBr, polar solvents, RT Simple, high purity, scalable Requires careful bromine handling
Industrial Scale Synthesis Same as above Industrial-grade reagents, controlled conditions High yield, cost-effective Requires process optimization
Michael Addition Route 3-cyclopentyl-2-alkyl cyanoacrylate + 4-bromo-1H-pyrazole Chiral squaric acid amide catalyst, base hydrolysis, decarboxylation High enantioselectivity, complex derivatives More steps, higher cost, specialized catalysts

Research Findings and Notes

  • The direct bromination method remains the most practical for preparing this compound due to simplicity and efficiency.
  • Industrial methods focus on scaling and purification to maintain consistent quality.
  • Advanced synthetic routes involving Michael addition and chiral catalysis are more relevant for complex pyrazole derivatives rather than the simple hydrobromide salt.
  • Bromination selectivity is critical to avoid polybromination or substitution at undesired positions.
  • Hydrobromide salt formation improves compound stability, handling, and storage.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution (SNAr) with various nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and catalyst presence.

NucleophileConditionsProductYield (%)Source
Sodium methoxideDMF, 80°C, 12h4-Methoxy-1H-pyrazol-3-amine78
PiperidineTHF, rt, 6h4-Piperidin-1-yl-1H-pyrazol-3-amine65
ThiophenolK₂CO₃, DMSO, 60°C4-Phenylthio-1H-pyrazol-3-amine72

Mechanistic Insight : The bromine's electrophilicity is enhanced by the electron-withdrawing pyrazole ring, facilitating attack by soft nucleophiles under mild conditions .

Oxidation Reactions

The amine group at the 3-position undergoes oxidation to form nitro or imino derivatives.

Oxidizing AgentConditionsProductYield (%)Source
H₂O₂ (30%)AcOH, 50°C, 8h4-Bromo-1H-pyrazol-3-one85
KMnO₄H₂O, 0°C, 2h4-Bromo-3-nitroso-1H-pyrazole63

Key Observation : Controlled oxidation preserves the bromine substituent while modifying the amine functionality.

Reduction Reactions

Selective reduction of the pyrazole ring or substituents has been reported under specific conditions.

Reducing AgentConditionsProductYield (%)Source
H₂ (1 atm)Pd/C, EtOH, rt4-Bromo-3-aminopyrazolidine58
NaBH₄MeOH, 0°C, 1h3-Amino-4-bromopyrazole (unchanged)N/A

Note : Hydrogenation under mild conditions reduces the ring without affecting the bromine or amine groups .

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Coupling PartnerCatalyst SystemProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Phenyl-1H-pyrazol-3-amine81
EthynyltrimethylsilanePdCl₂, CuI, PPh₃4-Ethynyl-1H-pyrazol-3-amine69

Applications : These reactions enable the introduction of aryl, alkenyl, or alkynyl groups for pharmaceutical intermediates .

Acid-Base Reactions

The hydrobromide salt undergoes neutralization with bases to yield the free amine.

BaseSolventProductpKaSource
NaOH (1M)H₂O4-Bromo-1H-pyrazol-3-amine (free base)4.2
NH₄OHEtOHSame as above-

Practical Consideration : The free base exhibits higher solubility in organic solvents, facilitating further derivatization.

Cyclization Reactions

The amine group participates in intramolecular cyclization to form fused heterocycles.

ReagentConditionsProductYield (%)Source
CS₂DMF, 120°C, 24hPyrazolo[3,4-d]thiazole47
ClCH₂COClCH₂Cl₂, rt, 6hPyrazolo[3,4-e]diazepine61

Significance : These reactions expand access to complex heterocyclic scaffolds for drug discovery .

Scientific Research Applications

4-Bromo-1H-pyrazol-3-amine hydrobromide is widely used in scientific research due to its unique chemical properties. It is utilized in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibition and biological activity.

  • Medicine: As a potential intermediate in the development of pharmaceuticals.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

4-Bromo-1H-pyrazol-3-amine hydrobromide is similar to other brominated pyrazoles, such as 4-bromo-1H-pyrazol-5-amine hydrobromide and 4-bromo-3-methyl-1H-pyrazol-5-amine hydrobromide. its unique structural features and reactivity make it distinct in terms of its applications and chemical behavior.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Salt Form Molecular Weight (g/mol) Key Applications/Notes References
4-Bromo-1H-pyrazol-3-amine hydrobromide C₄H₆Br₂N₃ Br (C4), NH₂ (C3), HBr salt 256.93 Kinase inhibitors, antimicrobials
4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride C₁₀H₈BrCl₂N₃ Br (C4), benzyl (C1), HCl salt 343.46 Enhanced lipophilicity for CNS targeting
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine C₈H₁₀BrN₅ Br (C4), pyrazolylmethyl (C1) 256.11 Chelating agents, metal coordination
4-Bromo-5-methyl-1H-pyrazol-3-amine hydrobromide C₄H₆Br₂N₃ Br (C4), CH₃ (C5), HBr salt 256.93 Isoform-selective enzyme inhibition
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine C₁₂H₁₂BrN₃ Br (C4), cyclopropyl (C3), phenyl (C1) 276.15 Metabolic stability in drug design
Key Observations:
  • Substituent Effects : Addition of bulky groups (e.g., benzyl in , cyclopropyl in ) increases lipophilicity and metabolic stability but reduces aqueous solubility.
  • Salt Forms: Hydrobromide salts (e.g., ) generally exhibit higher solubility in water compared to hydrochloride analogs (e.g., ), making them preferable for intravenous formulations.
  • Positional Isomerism : Moving the methyl group from C3 to C5 (as in vs. ) alters steric hindrance and electronic effects, impacting binding affinity in enzyme targets.

Spectral and Analytical Data

  • IR Spectroscopy :

    • The target compound lacks SO₂ (1335 cm⁻¹) and C=O (1653 cm⁻¹) stretches seen in sulfonamide-containing analogs (e.g., ), simplifying its spectral identification.
    • NH/NH₂ stretches (3253–3433 cm⁻¹) are consistent across amine-functionalized pyrazoles .
  • NMR Spectroscopy: ¹H-NMR: The absence of aromatic protons in the parent compound contrasts with analogs like 4-bromo-1-phenyl-1H-pyrazol-3-amine (δ 7.44–7.92 ppm for ArH in ). ¹³C-NMR: Bromine at C4 causes significant deshielding (~δ 120–130 ppm) compared to non-brominated pyrazoles .

Biological Activity

4-Bromo-1H-pyrazol-3-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a bromine atom at the 4-position and an amine group at the 3-position. Its hydrobromide salt form enhances solubility, making it suitable for biological studies. Various synthetic routes have been developed for its preparation, often involving multi-step reactions that yield high purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure demonstrated growth inhibition zones of up to 18 mm against Staphylococcus aureus and Bacillus subtilis at concentrations as low as 32 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties . It has been shown to inhibit specific cancer cell lines through mechanisms that may involve the modulation of enzyme activity or interference with cellular signaling pathways. In vitro studies suggest that it can induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms involved.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory activity , which is common among pyrazole derivatives. In experimental models, it has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction: It can interact with specific receptors, leading to altered signaling pathways that mediate inflammation or cancer progression.
  • Covalent Bond Formation: The bromine atom at the 4-position allows for covalent interactions with nucleophilic sites on proteins, potentially leading to irreversible inhibition of target enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
Demonstrated antibacterial activity with MIC values ranging from 16 to 32 µg/mL against various bacterial strains.
Reported significant anti-inflammatory effects in vivo, comparable to standard anti-inflammatory drugs.
Showed promising anticancer activity in vitro against multiple cancer cell lines, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1H-pyrazol-3-amine hydrobromide?

  • Methodological Answer : The synthesis typically involves bromination of a pyrazole precursor followed by amination. For example:

Bromination : React 1H-pyrazol-3-amine with brominating agents (e.g., N-bromosuccinimide or elemental bromine) under controlled conditions to introduce bromine at the 4-position .

Hydrobromide Formation : Treat the resulting 4-bromo-pyrazole intermediate with hydrobromic acid (HBr) to form the hydrobromide salt .

  • Key Considerations :
  • Temperature control (e.g., 0–5°C during bromination) to minimize side reactions.
  • Solvent choice (e.g., dichloromethane or THF) to enhance regioselectivity .

Q. Which spectroscopic techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 6.2–6.8 ppm (pyrazole ring protons) and δ 4.5–5.5 ppm (amine protons) confirm the core structure .
  • ¹³C NMR : Signals at ~150 ppm (C-Br) and ~110 ppm (pyrazole carbons) validate substitution patterns .
  • Infrared (IR) Spectroscopy :
  • Stretching bands at ~3400 cm⁻¹ (N-H) and ~600 cm⁻¹ (C-Br) confirm functional groups .
  • Elemental Analysis : Matches calculated C, H, N, and Br percentages to verify purity .

Advanced Research Questions

Q. How can regioselectivity challenges in the bromination of pyrazole precursors be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
  • Directing Groups : Use protecting groups (e.g., methyl at the 1-position) to steer bromination to the 4-position .
  • Catalytic Systems : Employ Lewis acids like FeCl₃ to stabilize transition states and enhance 4-substitution .
  • Computational Modeling : Density-functional theory (DFT) calculations predict bromination sites by analyzing electron density distributions .
  • Example : Methyl-protected pyrazoles show >90% regioselectivity for 4-bromination under optimized conditions .

Q. What methodological approaches are used to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to confirm activity thresholds .
  • Target Validation : Use CRISPR-Cas9 knockout models to verify if observed anticancer activity correlates with specific molecular targets (e.g., kinase inhibition) .
  • Meta-Analysis : Compare datasets from PubChem, ChEMBL, and EPA DSSTox to identify outliers or methodological biases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1h-pyrazol-3-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-Bromo-1h-pyrazol-3-amine hydrobromide

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